Cortisol

Description

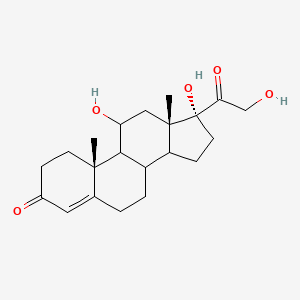

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXADMDTFJGBT-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020714 | |

| Record name | Hydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Amorphous, hygroscopic, white powder. Mp 169.0-171.2 °C. Solubility in water: approx 500 mg/mL. Similarly soluble in methanol, ethanol,; sparingly soluble in chloroform. /21-Sodium succinate/, Solubilities in various solvents [Table#4538], Soluble in concentrated sulfuric acid with intense green flourescence, Soluble in dioxane, In water, 320 mg/L at 25 °C, 0.32 mg/mL | |

| Record name | Hydrocortisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00741 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROCORTISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Plates from alc or iso-propyl alc, Crystalline, striated blocks from absolute ethanol or isopropanol, White, crystalline powder | |

CAS No. |

50-23-7 | |

| Record name | Cortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00741 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydrocortisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI4X0X7BPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROCORTISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217-220 °C with some decomposition, 220 °C | |

| Record name | Hydrocortisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00741 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROCORTISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Mechanism of Cortisol Action on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which cortisol, a primary glucocorticoid hormone, regulates gene expression. It details the classical genomic pathway involving the glucocorticoid receptor (GR), from ligand binding to the modulation of target gene transcription, and outlines key experimental methodologies used to elucidate these processes.

The Classical Genomic Pathway of this compound Action

The predominant mechanism of this compound action on gene expression is mediated by the intracellular glucocorticoid receptor (GR). This process can be broadly categorized into several key steps:

-

Ligand Binding and Receptor Activation: In its inactive state, GR resides primarily in the cytoplasm, complexed with a group of molecular chaperones and co-chaperones, including Hsp90, Hsp70, and immunophilins such as FKBP51 and FKBP52. The binding of this compound to the ligand-binding domain (LBD) of GR induces a conformational change. This change leads to the dissociation of the chaperone complex, exposing the nuclear localization signals (NLS) on the GR.

-

Nuclear Translocation: The activated this compound-GR complex rapidly translocates from the cytoplasm into the nucleus. This process is facilitated by the importin protein system, which recognizes the now-exposed NLS.

-

Dimerization and DNA Binding: Inside the nucleus, two this compound-GR complexes dimerize. This GR dimer then binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the regulatory regions of target genes. The canonical GRE is a palindromic sequence, typically 5'-GGTACAnnnTGTTCT-3'.

-

Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound GR dimer serves as a scaffold for the recruitment of a diverse array of co-regulator proteins. These can be co-activators (e.g., p300/CBP, SRC/p160 family) that possess histone acetyltransferase (HAT) activity, leading to chromatin decondensation and transcriptional activation. Conversely, GR can also recruit co-repressors (e.g., NCoR, SMRT) which are associated with histone deacetylase (HDAC) activity, resulting in chromatin condensation and transcriptional repression.

-

Modulation of the Basal Transcription Machinery: The GR-co-regulator complex ultimately interacts with the basal transcription machinery, including RNA polymerase II and general transcription factors, at the promoter of the target gene to either enhance or suppress the rate of transcription initiation.

Diagram: The Genomic Signaling Pathway of this compound

Caption: Overview of the this compound genomic signaling pathway.

Quantitative Aspects of this compound Action

The cellular response to this compound is tightly regulated and can be quantified at various stages of the signaling cascade.

| Parameter | Typical Range | Significance |

| This compound-GR Binding Affinity (Kd) | 1 - 50 nM | Determines the concentration of this compound required for receptor activation. |

| GR Nuclear Translocation Time | 5 - 30 minutes | The speed at which the activated receptor reaches its nuclear targets. |

| GR-GRE Binding Affinity (Kd) | 0.1 - 10 nM | The strength of the interaction between the GR dimer and its DNA binding site. |

| Fold Change in Gene Expression | Varies widely (from slight repression to >100-fold activation) | The magnitude of the transcriptional response of a target gene to this compound. |

| Half-life of Target mRNA | Minutes to hours | Influences the duration of the cellular response. |

Key Experimental Protocols

The elucidation of the molecular mechanisms of this compound action has been made possible by a variety of powerful experimental techniques.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of the glucocorticoid receptor.

Methodology:

-

Cell Treatment: Treat cells with this compound to induce GR nuclear translocation and DNA binding. A control group of untreated cells is also maintained.

-

Cross-linking: Covalently cross-link proteins to DNA using formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor. This antibody will bind to the GR, and by extension, the DNA fragments to which it is attached.

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-GR-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA fragments that were bound by the GR.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome to identify regions with a high enrichment of reads, which correspond to the GR binding sites.

Diagram: ChIP-seq Experimental Workflow

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

RNA Sequencing (RNA-seq)

RNA-seq is employed to determine the global changes in gene expression in response to this compound treatment.

Methodology:

-

Cell Treatment: Treat cells with this compound for a defined period. Include a vehicle-treated control group.

-

RNA Extraction: Isolate total RNA from both treated and control cells.

-

RNA Quality Control: Assess the integrity and purity of the extracted RNA.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.

-

Fragment the RNA.

-

Synthesize cDNA from the RNA template.

-

Ligate sequencing adapters to the cDNA fragments.

-

-

Sequencing: Sequence the prepared library on a next-generation sequencing platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome or transcriptome.

-

Quantify the expression level of each gene.

-

Perform differential expression analysis to identify genes that are significantly up- or down-regulated by this compound.

-

Diagram: RNA-seq Experimental Workflow

Caption: Workflow for RNA Sequencing (RNA-seq).

Luciferase Reporter Assay

This assay is used to investigate the transcriptional activity of a specific glucocorticoid response element (GRE).

Methodology:

-

Plasmid Construction: Clone the GRE sequence of interest upstream of a minimal promoter that drives the expression of a reporter gene, such as firefly luciferase. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is used for normalization.

-

Cell Transfection: Co-transfect cells with the GRE-luciferase reporter plasmid, the normalization control plasmid, and a plasmid expressing the glucocorticoid receptor (if the cells do not endogenously express it at sufficient levels).

-

Cell Treatment: Treat the transfected cells with varying concentrations of this compound or other compounds of interest.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity between treated and untreated cells to determine the effect of this compound on the transcriptional activity of the GRE.

Diagram: Luciferase Reporter Assay Logic

Caption: Logical flow of a GRE-driven luciferase reporter assay.

Conclusion

The molecular mechanism of this compound action on gene expression is a complex and highly regulated process centered around the activation of the glucocorticoid receptor. The experimental techniques outlined in this guide provide a robust framework for dissecting this pathway, from identifying the genomic targets of GR to quantifying the resulting changes in the transcriptome. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic agents that can selectively modulate the activity of the glucocorticoid signaling pathway for the treatment of a wide range of inflammatory, autoimmune, and metabolic disorders.

Cortisol's Pivotal Role in Gut-Brain Axis Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gut-brain axis represents a bidirectional communication network that integrates gut and brain function, with profound implications for health and disease. Central to this intricate dialogue is the glucocorticoid hormone, cortisol. Released in response to stress, this compound exerts pleiotropic effects on the gastrointestinal tract, modulating intestinal permeability, microbial composition, and inflammatory responses. These gut-level alterations, in turn, signal back to the central nervous system, influencing neurotransmission and behavior. This technical guide provides an in-depth examination of this compound's mechanisms of action within the gut-brain axis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways. Understanding the nuances of this compound's influence is paramount for the development of novel therapeutic strategies targeting a spectrum of stress-related, gastrointestinal, and neurological disorders.

Introduction

The concept of a gut-brain connection has evolved from a nebulous association to a well-defined, bidirectional communication system. This network involves intricate signaling along neural, endocrine, and immune pathways. The hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system, culminates in the release of this compound from the adrenal glands. While the systemic effects of this compound are well-documented, its specific and potent actions within the gastrointestinal tract are a critical area of research.

Chronically elevated this compound levels, a hallmark of modern stress, can disrupt the delicate homeostasis of the gut, contributing to a cascade of downstream effects that impact the brain. This guide will dissect the molecular and physiological underpinnings of this compound's role in this axis, providing a comprehensive resource for researchers and drug development professionals.

This compound's Impact on the Gastrointestinal Tract: Quantitative Insights

This compound's influence on the gut is multifaceted, affecting the intestinal barrier, the resident microbiota, and the local immune environment. The following tables summarize quantitative data from various studies, illustrating the magnitude of these effects.

Table 1: this compound-Induced Changes in Intestinal Permeability

| Parameter | Model | Stressor/Treatment | Change in Permeability | Reference(s) |

| Lactulose/Mannitol Ratio | Healthy Humans | Public Speaking (acute psychological stress) | Increased from ~0.030 to ~0.059 (p<0.01) in this compound responders | [1][2] |

| Lactulose/Mannitol Ratio | Healthy Humans | Intravenous CRH (100 µg) | Increased from ~0.028 to ~0.042 (p=0.02) | [1][2] |

| PEG-400 Flux (Colon) | Rats | Water Avoidance Stress | ~3-fold increase (P<0.01) | [3] |

| PEG-400 Flux (Colon) | Rats | Corticosterone Injections | ~3-fold increase (P<0.01) | [3] |

Table 2: this compound-Associated Alterations in Gut Microbiota Composition

| Phylum/Genus | Model | Observation | Quantitative Change | Reference(s) |

| Carnobacterium | Atlantic Salmon | Negative association with fecal this compound | 15 of 17 OTUs negatively associated with this compound belonged to this genus | [4][5] |

| Clostridiaceae | Atlantic Salmon | Positive association with fecal this compound | Marked increase in relative abundance of two OTUs | [5] |

| Lactobacillus | Rodents | Reduced abundance with chronic stress | Significant reduction | [6] |

| Bifidobacterium | Rodents | Reduced abundance with chronic stress | Significant reduction | [6] |

| Ruminococcus | Pigs | Negative prediction of serum this compound | Significant negative correlation | [6] |

| Alpha Diversity | Humans | Negative association with post-stressor salivary this compound | Negative association | [6] |

Table 3: this compound's Influence on Inflammatory Cytokines in the Gut-Brain Axis

| Cytokine | Model | Observation | Quantitative Change | Reference(s) |

| IL-6 | Humans (MESA study) | Higher levels associated with flatter daily this compound decline | Average IL-6: 2.8 pg/mL (SD=1.92) | [7] |

| TNF-α | Humans (MESA study) | Higher levels associated with lower waking this compound and flatter decline | Average TNF-α: 4.5 pg/mL (SD=6.6) | [7] |

| IL-10 | Humans (MESA study) | Higher levels associated with marginally flatter daily this compound decline | Average IL-10: 8.3 pg/mL (SD=14.0) | [7] |

| IL-10 | Gas and Oilfield Workers | Higher circulating levels in subjects with this compound >10 ng/mL | Significant increase | [8] |

| IL-6 | Gas and Oilfield Workers | Higher released levels in PBMCs from subjects with this compound >10 ng/mL | Significantly higher (p ≤ 0.01) | [8] |

| TNF-α | Gas and Oilfield Workers | Lower released levels in PBMCs from subjects with this compound >10 ng/mL | Significantly lower (p ≤ 0.01) | [8] |

Table 4: this compound-Mediated Regulation of Tight Junction Proteins

| Tight Junction Protein | Model | Treatment | Effect on Expression | Quantitative Change | Reference(s) |

| Claudin-1 | Rats (Colon) | Water Avoidance Stress | Decrease | 86.9 ± 1.0% decrease (P<0.01) | [3] |

| Occludin | Rats (Colon) | Water Avoidance Stress | Decrease | 71.3 ± 0.7% decrease (P<0.01) | [3] |

| ZO-1 | Rats (Colon) | Water Avoidance Stress | Decrease | 80.4 ± 11.9% decrease (P<0.01) | [3] |

| Claudin-2 | Caco-2 cells | Dexamethasone | Decrease | Significant reduction | [9][10] |

| Claudin-4 | Caco-2 cells | Dexamethasone | Increase | Significant upregulation | [9][10] |

| HES1 | Caco-2/BBe cells | This compound (500 nM) | Decrease | 31.1 ± 7.9% down-regulation (P < 0.05) | [11] |

Key Signaling Pathways

This compound exerts its effects by binding to glucocorticoid receptors (GR), which are expressed in various gut cells, including intestinal epithelial cells.[12][13] This interaction initiates a signaling cascade that alters gene expression, leading to the observed physiological changes.

Glucocorticoid Receptor Signaling in Intestinal Epithelial Cells

Upon entering the cell, this compound binds to the cytoplasmic GR, causing a conformational change that leads to the dissociation of chaperone proteins. The activated this compound-GR complex then translocates to the nucleus, where it can either directly bind to glucocorticoid response elements (GREs) on DNA to regulate gene transcription or interact with other transcription factors, such as NF-κB, to modulate their activity.[12][13]

This compound's Effect on Intestinal Permeability

One of the most significant effects of elevated this compound is an increase in intestinal permeability, often referred to as "leaky gut." This occurs through the downregulation of tight junction proteins, such as occludin and claudins, which are essential for maintaining the integrity of the intestinal barrier.[3][10]

Bidirectional Communication in the Gut-Brain Axis

The communication between the gut and the brain is a continuous feedback loop. This compound-induced changes in the gut, such as dysbiosis and inflammation, can signal to the brain via the vagus nerve and systemic circulation. In turn, the brain's perception of stress can further activate the HPA axis, perpetuating the cycle.

Experimental Protocols

Reproducible and standardized experimental models are crucial for advancing our understanding of this compound's role in the gut-brain axis. The following are detailed methodologies for key experiments cited in this field.

Chronic Stress Model in Mice: Corticosterone Administration

This protocol induces a state of chronic stress by exogenous administration of corticosterone, the primary glucocorticoid in rodents.

-

Animals: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.

-

Housing: Mice are group-housed (4-5 per cage) under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Corticosterone Preparation: Corticosterone is dissolved in 0.9% saline containing 0.1% dimethyl sulfoxide (DMSO) and 0.1% Tween 80 to a final concentration for a 20 mg/kg dose.

-

Administration: Mice receive a daily subcutaneous injection of corticosterone (20 mg/kg) or vehicle for 21 consecutive days.

-

Outcome Measures:

-

Behavioral tests: Sucrose preference test for anhedonia, forced swim test, and tail suspension test for despair-like behavior.

-

Physiological measures: Body weight monitoring, adrenal gland weight, and serum corticosterone levels.

-

Gut-related analyses: Intestinal permeability assays, gut microbiota analysis, and cytokine profiling from gut tissue.

-

Measurement of Intestinal Permeability in vivo: FITC-Dextran Assay

This method assesses gut barrier integrity by measuring the passage of a fluorescently labeled, non-absorbable dextran from the gut lumen into the bloodstream.

-

Animals and Preparation: Mice are fasted for 4-6 hours with free access to water.

-

FITC-Dextran Administration: Mice are orally gavaged with fluorescein isothiocyanate (FITC)-dextran (4 kDa) at a dose of 80 mg/mL in sterile PBS (150-200 µL per mouse).

-

Blood Collection: At a predetermined time point (typically 4 hours post-gavage), blood is collected via cardiac puncture or retro-orbital sinus into heparinized tubes.

-

Plasma Separation: Blood samples are centrifuged at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Fluorescence Measurement: Plasma samples are diluted in PBS and the fluorescence is measured using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-

Quantification: A standard curve is generated using known concentrations of FITC-dextran to determine the concentration in the plasma samples.

Gut Microbiota Analysis: 16S rRNA Gene Sequencing

This technique is used to profile the composition of the gut microbial community.

-

Sample Collection: Fecal samples are collected from mice and immediately frozen at -80°C.

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit.

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.

-

Library Preparation and Sequencing: The PCR amplicons are purified, and a sequencing library is prepared. Sequencing is performed on an Illumina MiSeq platform.

-

Data Analysis:

-

Quality filtering: Raw sequencing reads are filtered to remove low-quality reads.

-

OTU clustering: Sequences are clustered into operational taxonomic units (OTUs) at a 97% similarity threshold.

-

Taxonomic assignment: OTUs are assigned to a taxonomic lineage using a reference database (e.g., Greengenes, SILVA).

-

Diversity analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated.

-

Conclusion and Future Directions

This compound is a critical mediator in the complex interplay between the gut and the brain. Its profound effects on intestinal permeability, microbial composition, and inflammation underscore the importance of the HPA axis in maintaining gut homeostasis. The bidirectional nature of this communication highlights a vicious cycle where stress-induced gut dysfunction can further exacerbate stress responses in the brain.

For drug development professionals, the signaling pathways and mechanisms detailed in this guide offer a roadmap for identifying novel therapeutic targets. Strategies aimed at mitigating this compound's detrimental effects on the gut barrier, restoring a healthy gut microbiome, and modulating the inflammatory response hold immense promise for the treatment of a wide range of disorders with a gut-brain axis component. Future research should focus on elucidating the specific microbial-derived metabolites and immune mediators that signal from the gut to the brain in response to this compound, and on developing targeted interventions that can break the cycle of stress-induced gut-brain dysregulation.

References

- 1. postgradomicrobiota.regenerauniversity.com [postgradomicrobiota.regenerauniversity.com]

- 2. Psychosocial stress-induced intestinal permeability in healthy humans: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticosterone mediates stress-related increased intestinal permeability in a region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Related Signatures of Stress in the Fish Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound-Related Signatures of Stress in the Fish Microbiome [frontiersin.org]

- 6. Effect of psychological stress on the oral-gut microbiota and the potential oral-gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Associations of salivary this compound levels with inflammatory markers: the Multi-Ethnic Study of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucocorticoids regulate barrier function and claudin expression in intestinal epithelial cells via MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Stress on Driving the Intestinal Paracellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic stress and intestinal barrier dysfunction: Glucocorticoid receptor and transcription repressor HES1 regulate tight junction protein Claudin-1 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intestinal epithelial glucocorticoid receptor promotes chronic inflammation–associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI Insight - Intestinal epithelial glucocorticoid receptor promotes chronic inflammation–associated colorectal cancer [insight.jci.org]

Epigenetic Modifications Induced by Chronic Cortisol Exposure: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Chronic exposure to elevated levels of cortisol, the primary effector of the hypothalamic-pituitary-adrenal (HPA) axis, is a key physiological consequence of chronic stress. Beyond its well-known roles in metabolism and inflammation, this compound exerts profound and lasting effects on gene expression through the modulation of the epigenome. These alterations, which do not change the DNA sequence itself, include DNA methylation, post-translational histone modifications, and the regulation of non-coding RNAs. Such epigenetic remodeling can lead to persistent changes in cellular function and is implicated in the pathophysiology of numerous stress-related disorders. This technical guide provides an in-depth examination of the molecular signaling pathways linking chronic this compound exposure to epigenetic machinery, presents quantitative data on the resulting modifications, details key experimental protocols for their study, and explores the implications for therapeutic drug development.

Core Signaling Pathway: Glucocorticoid Receptor Action

This compound, a glucocorticoid (GC), mediates its effects primarily through the glucocorticoid receptor (GR), a ligand-dependent transcription factor ubiquitously expressed throughout the body.[1] The canonical signaling pathway forms the foundation for understanding how this compound initiates changes at the nuclear level.

Upon entering the cell, this compound binds to the cytoplasmic GR, which is maintained in a quiescent state within a multiprotein chaperone complex. Ligand binding induces a conformational change, causing the dissociation of chaperones and exposing the GR's nuclear localization signals.[1] The activated this compound-GR complex then rapidly translocates to the nucleus.

Once in the nucleus, the GR can regulate gene expression through several mechanisms:

-

Direct Genomic Action: The GR homodimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the regulatory regions of target genes, typically leading to the recruitment of co-activators or co-repressors to modulate transcription.[1][2]

-

Tethering/Non-Genomic Action: The GR monomer can interact with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This "tethering" mechanism generally leads to the repression of pro-inflammatory genes.[1]

These actions allow glucocorticoids to regulate up to 20% of the expressed genome, with a primary focus on genes related to metabolism, immune function, and cognition.[3] The chronicity of this compound exposure is a critical factor that shifts this regulation from adaptive to maladaptive, often via persistent epigenetic changes.

Key Epigenetic Modifications

Chronic this compound exposure engages the epigenetic machinery to impose lasting changes on the transcriptome.[4] These modifications serve as a form of "cellular memory," altering the responsiveness of genes to subsequent stimuli.[3][5]

DNA Methylation

DNA methylation, the addition of a methyl group to a cytosine residue, primarily at CpG dinucleotides, is a key mechanism for stable gene silencing. The activated GR can instigate changes in DNA methylation patterns by recruiting DNA methyltransferases (DNMTs) for methylation or the Ten-eleven translocation (TET) family of enzymes for demethylation.[5][6] While chronic this compound exposure has been associated with global hypomethylation, site-specific hypermethylation at key gene promoters is also a common and functionally significant outcome.[3][7]

Key gene targets include:

-

NR3C1 (Glucocorticoid Receptor): Chronic stress is often linked to hypermethylation of the NR3C1 promoter region (specifically exon 1F), which suppresses GR expression.[6][8] This creates a dysfunctional negative feedback loop in the HPA axis, sustaining high this compound levels.[8]

-

FKBP5: This gene encodes a co-chaperone that decreases GR's affinity for this compound.[9] Chronic stress and high this compound levels induce demethylation in intronic regions of FKBP5, leading to its increased expression and contributing to GR resistance.[9][10]

-

BDNF (Brain-Derived Neurotrophic Factor): Increased methylation at the BDNF promoter, which is critical for neuronal plasticity and survival, has been observed following chronic stress, leading to its downregulation.[6][11]

Table 1: Quantitative Changes in DNA Methylation Following Chronic this compound Exposure

| Gene/Region | Model/System | Duration of Exposure | Direction of Change | Magnitude of Change | Reference |

|---|---|---|---|---|---|

| Genome-wide CpGs | Human Fibroblasts | 51 Days (Late Passage) | Hypermethylation | Mean: 12.5% (SD 5.9%) | [12][13] |

| Genome-wide CpGs | Human Fibroblasts | 51 Days (Late Passage) | Hypomethylation | Mean: 12.7% (SD 6.3%) | [12][13] |

| NR3C1 Promoter | Human Newborns (Maternal Mood) | Prenatal | Hypermethylation | Positively associated with maternal anxiety | [7] |

| FKBP5 Introns | Human Subjects | Trauma Exposure | Hypomethylation | Correlated with this compound levels and risk allele | [9] |

| BDNF Exon IV | Wistar Rats | 21 Days (Forced Swim) | Hypermethylation | Significant increase observed |[11] |

Histone Modifications

Histone modifications are covalent post-translational modifications to the N-terminal tails of histone proteins that alter chromatin structure and DNA accessibility. The activated GR recruits co-activators with histone acetyltransferase (HAT) activity or co-repressors with histone deacetylase (HDAC) activity to regulate gene expression.[3][6]

Chronic stress can dysregulate this balance. For instance, it has been shown to upregulate HDAC2, a key negative regulator of cognition, leading to histone deacetylation and the suppression of genes involved in learning and memory.[14] Key histone marks modulated by chronic hypercortisolism include the activating marks H3K4me3 and H3K27ac, and the repressive mark H3K27me3, which show altered profiles in metabolic tissues.[15]

Table 2: Quantitative Changes in Histone Modifications Following Chronic this compound Exposure

| Histone Mark | Model/System | Observation | Pathway Implication | Reference |

|---|---|---|---|---|

| H3K9 Acetylation | Neuro-2a cells | Significantly decreased after corticosteroid treatment | Repression of cognition-related genes | [14] |

| H3K27 Dimethylation | Mouse (Social Defeat) | Profoundly increased at BDNF promoter | Repression of BDNF expression | [16] |

| H3K4me3 & H3K27ac | Mouse VAT (Active & Remitted CS) | Peak-associated genes persistently altered | Lipid metabolism, circadian rhythm, inflammation |[15] |

Non-Coding RNA (ncRNA) Regulation

Non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are significant post-transcriptional regulators of gene expression.[17] Chronic this compound exposure alters the expression profile of numerous ncRNAs.[3][18] These ncRNAs can then, in turn, modulate the stress response. For example, miRNAs can target the 3' untranslated region (3'UTR) of the GR transcript, inhibiting its translation and affecting this compound signaling.[17] Glucocorticoid signaling has been shown to directly induce the expression of certain lncRNAs, such as X-inactive specific transcript (Xist).[19][20]

Table 3: Quantitative Changes in ncRNA Expression Following Chronic this compound Exposure

| RNA Type | Model/System | Observation | Fold Change | Reference |

|---|---|---|---|---|

| lncRNA (Xist) | Mouse MSCs (GR-knockout vs WT) | Most significantly downregulated gene in knockout | ~10-fold decrease | [20][21] |

| mRNA (Upregulated) | Mouse MSCs (GR-knockout vs WT) | 15 genes identified | 3 to 10-fold | [21] |

| mRNA (Downregulated) | Mouse MSCs (GR-knockout vs WT) | 70 genes identified | -2.7 to -10-fold | [21] |

| Various miRNAs | COPD Patients (GC Treatment) | Expression of miR-181a-2-3p, miR-320d-2, etc. affected | Not specified |[22] |

Experimental Protocols & Workflows

Analyzing epigenetic modifications requires specialized molecular biology techniques. Below are detailed methodologies for key experiments.

Analysis of DNA Methylation: Whole-Genome Bisulfite Sequencing (WGBS)

WGBS provides a single-base resolution map of DNA methylation across the entire genome.

Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA (gDNA) from the sample of interest (e.g., tissue, cell culture). Quantify and assess purity (A260/280 ratio ~1.8).

-

DNA Fragmentation: Shear gDNA to a desired size range (e.g., 200-400 bp) using sonication or enzymatic fragmentation.

-

End Repair and Adenylation: Repair the fragmented DNA ends to create blunt ends and add a single 'A' nucleotide to the 3' ends.

-

Adapter Ligation: Ligate methylated sequencing adapters to the A-tailed DNA fragments. These adapters contain sequences necessary for binding to the sequencer flow cell.

-

Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite. This chemical reaction converts unmethylated cytosines to uracil, while methylated cytosines (5-mC) remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA using primers that target the ligated adapters. This step enriches the library and incorporates the indexes for multiplexing. During PCR, the uracils are replaced with thymines.

-

Library Purification and QC: Purify the final library to remove adapter dimers and other contaminants. Assess the library size distribution and concentration using a bioanalyzer and qPCR.

-

Sequencing: Sequence the library on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis: Align the sequencing reads to a reference genome. Compare the reads from the bisulfite-treated sample to the reference sequence to determine the methylation status of each cytosine. Unmethylated cytosines will appear as thymines, while methylated cytosines will remain as cytosines.

Analysis of Histone Modifications: Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific protein of interest, such as a modified histone.

Protocol:

-

Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA, preserving the in vivo interactions. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into small fragments (200-600 bp) using sonication or enzymatic digestion (e.g., MNase).

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K27ac). The antibody will bind to the target.

-

Immune Complex Capture: Add magnetic beads (e.g., Protein A/G) to the mixture to capture the antibody-histone-DNA complexes.

-

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin, reducing background noise.

-

Elution and Reverse Cross-linking: Elute the captured complexes from the beads and reverse the formaldehyde cross-links by heating in the presence of a high-salt solution.

-

DNA Purification: Purify the DNA from the protein components using phenol-chloroform extraction or silica columns.

-

Library Preparation: Prepare a sequencing library from the purified ChIP DNA. This involves end repair, A-tailing, adapter ligation, and PCR amplification.

-

Sequencing and Data Analysis: Sequence the library and align reads to a reference genome. Use peak-calling algorithms to identify regions of the genome that are significantly enriched, representing the binding sites of the target histone modification.

Analysis of ncRNA: Small RNA Sequencing

This technique is optimized for sequencing small non-coding RNAs like microRNAs.

Protocol:

-

Total RNA Extraction: Isolate total RNA from samples using a method that retains small RNA species (e.g., Trizol or specialized kits).

-

Size Selection (Optional but Recommended): Enrich for small RNAs (typically 18-40 nt) by polyacrylamide gel electrophoresis (PAGE) or other size-selection methods.

-

3' Adapter Ligation: Ligate a pre-adenylated adapter to the 3' end of the small RNAs. This adapter is specifically designed to block self-ligation.

-

5' Adapter Ligation: Ligate a second adapter to the 5' end of the RNA molecules.

-

Reverse Transcription (RT): Synthesize the first strand of cDNA using a reverse transcriptase and a primer complementary to the 3' adapter.

-

PCR Amplification: Amplify the cDNA library using primers that anneal to the adapter sequences. This step incorporates unique indexes for multiplexing and adds the full sequences required for sequencing.

-

Library Purification/Size Selection: Purify the final PCR product, often via gel extraction, to select the correctly-sized library fragments and remove adapter-dimers.

-

QC and Sequencing: Validate the library concentration and size distribution. Pool libraries and perform single-end sequencing on a high-throughput platform.

-

Data Analysis: Trim adapter sequences from the raw reads. Align the clean reads to a reference genome and annotate them against known ncRNA databases (e.g., miRBase). Quantify the expression levels of each ncRNA.

Implications for Drug Development

Understanding the epigenetic consequences of chronic this compound exposure provides a roadmap for novel therapeutic strategies for stress-related disorders. Since epigenetic modifications are reversible, they represent attractive targets for drug development.

-

"Epidrugs": Pharmacological agents that target epigenetic modifying enzymes are a promising class of therapeutics. For example, HDAC inhibitors (HDACis) could potentially reverse the stress-induced deacetylation of genes involved in cognition and synaptic plasticity.[3]

-

Targeted Therapies: By identifying the specific genes and pathways that are epigenetically dysregulated by this compound, more targeted therapies can be developed. For instance, developing compounds that prevent the hypermethylation of the NR3C1 promoter could help restore proper HPA axis feedback.

-

Biomarkers: Epigenetic marks, such as the methylation status of FKBP5, could serve as biomarkers to identify individuals at higher risk for developing stress-related disorders or to monitor therapeutic response.[12]

Conclusion

Chronic this compound exposure acts as a potent modulator of the epigenome, inducing a complex and interconnected web of changes in DNA methylation, histone modifications, and non-coding RNA expression. These modifications lead to stable alterations in gene transcription programs, providing a molecular mechanism by which chronic stress becomes biologically embedded. This can result in long-lasting dysregulation of the HPA axis, impaired neuronal function, and increased vulnerability to psychiatric and metabolic diseases. A deep understanding of these pathways and the application of genomic technologies to study them are critical for developing the next generation of targeted therapies to mitigate the pervasive health consequences of chronic stress.

References

- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and Epigenetic Mechanisms Underlying Cognitive and Adaptive Responses to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic Mechanisms Modulated by Glucocorticoids With a Focus on Cushing Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucocorticoid Signaling and Epigenetic Alterations in Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ifm.org [ifm.org]

- 8. grokipedia.com [grokipedia.com]

- 9. mdpi.com [mdpi.com]

- 10. Epigenetic landscape of stress surfeit disorders: Key role for DNA methylation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. endocrine-abstracts.org [endocrine-abstracts.org]

- 16. Epigenetic effects of stress and corticosteroids in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of microRNAs and long non-coding RNAs in glucocorticoid signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Health Impacts of Epigenetics & Hormone Interactions - Personalized Lifestyle Medicine Institute [plminstitute.org]

- 19. Expression of long noncoding RNA Xist is induced by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of Key Genes and miRNA-mRNA Networks Associated with Glucocorticoids Treatment in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Neurobiology of Stress: A Technical Guide to Cortisol's Impact on Brain Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stress initiates a complex cascade of physiological and neurobiological events orchestrated by the hypothalamic-pituitary-adrenal (HPA) axis, culminating in the release of the glucocorticoid cortisol. While essential for acute adaptation, chronic exposure to elevated this compound levels exerts profound and often detrimental effects on brain structure and function. This technical guide provides an in-depth examination of the neurobiological mechanisms underlying the stress response, with a specific focus on this compound's multifaceted impact on the brain. It details the genomic and non-genomic signaling pathways of corticosteroid receptors, summarizes key quantitative data on the structural and functional consequences of chronic stress, and provides detailed experimental protocols for investigating these phenomena. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and therapeutically target the neurobiological consequences of stress.

The Hypothalamic-Pituitary-Adrenal (HPA) Axis: The Central Stress Response System

The HPA axis is the core neuroendocrine system that governs the body's response to stressors. The perception of a stressor, whether physical or psychological, triggers a signaling cascade that begins in the hypothalamus.

-

Initiation: Parvocellular neurons in the paraventricular nucleus (PVN) of the hypothalamus synthesize and release corticotropin-releasing hormone (CRH).[1][2]

-

Pituitary Activation: CRH travels through the hypophyseal portal system to the anterior pituitary gland, where it stimulates corticotroph cells to synthesize and secrete adrenocorticotropic hormone (ACTH) into the systemic circulation.[1][3]

-

This compound Release: ACTH acts on the adrenal cortex, stimulating the synthesis and release of glucocorticoids, primarily this compound in humans.[2][3]

-

Negative Feedback: this compound exerts negative feedback control at the levels of the hypothalamus and the pituitary, inhibiting the production of CRH and ACTH to restore homeostasis. This feedback is a critical regulatory mechanism of the HPA axis.[3]

// Nodes Stressor [label="Stressor (Physical/Psychological)", fillcolor="#F1F3F4"]; Hypothalamus [label="Hypothalamus (PVN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pituitary [label="Anterior Pituitary", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adrenal [label="Adrenal Cortex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TargetTissues [label="Target Tissues (including Brain)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stressor -> Hypothalamus [label="+"]; Hypothalamus -> Pituitary [label="CRH (+)", headport="n", tailport="s"]; Pituitary -> Adrenal [label="ACTH (+)", headport="n", tailport="s"]; Adrenal -> this compound [label="+", headport="n", tailport="s"]; this compound -> TargetTissues [style=dashed]; this compound -> Hypothalamus [label="- (Negative Feedback)", color="#EA4335", style=dashed, constraint=false]; this compound -> Pituitary [label="- (Negative Feedback)", color="#EA4335", style=dashed, constraint=false]; } caption: "Figure 1: The Hypothalamic-Pituitary-Adrenal (HPA) Axis."

This compound's Mechanisms of Action in the Brain: Receptors and Signaling Pathways

This compound's effects on the brain are mediated by two principal intracellular receptors: the high-affinity mineralocorticoid receptor (MR) and the lower-affinity glucocorticoid receptor (GR).[4][5][6][7] These receptors are expressed throughout the brain, with particularly high concentrations in the hippocampus, prefrontal cortex, and amygdala.[8] this compound's actions are broadly categorized into two types of signaling pathways: genomic and non-genomic.

Genomic Signaling

The classical genomic pathway involves the regulation of gene expression and typically occurs over hours to days.

-

Ligand Binding and Translocation: this compound, being lipophilic, readily crosses the blood-brain barrier and the neuronal cell membrane. In the cytoplasm, it binds to MRs or GRs, which are part of a chaperone protein complex including heat shock proteins (HSPs).[9]

-

Nuclear Translocation and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of the chaperone proteins. The activated receptor-ligand complex then translocates to the nucleus and forms homodimers.

-

DNA Binding and Gene Transcription: These dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[9]

Non-Genomic Signaling

In contrast to the slower genomic effects, this compound can also elicit rapid responses within seconds to minutes through non-genomic pathways. These actions are often initiated at the cell membrane and involve the modulation of intracellular signaling cascades.

-

Membrane-Associated Receptors: Evidence suggests the existence of membrane-associated MRs and GRs (mMRs and mGRs) that can be activated by this compound.[4][5][6][7][10]

-

Second Messenger Systems: Activation of these membrane receptors can trigger various second messenger systems, including G-proteins, protein kinase A (PKA), protein kinase C (PKC), and the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway.[9][11][12][13][14]

-

Modulation of Neuronal Excitability: These rapid signaling events can modulate neuronal excitability by altering ion channel function, neurotransmitter release, and synaptic plasticity.[12][15] For example, non-genomic actions of corticosterone have been shown to enhance glutamate release in the hippocampus.[4][5]

Impact of Chronic Stress on Brain Structure and Function: Quantitative Data

Prolonged exposure to high levels of this compound, as seen in chronic stress, can lead to significant and often reversible changes in brain structure and function. The hippocampus and prefrontal cortex are particularly vulnerable to these effects.

Structural Changes

| Brain Region | Structural Change | Species | Stress Paradigm | Magnitude of Change | Reference |

| Hippocampus | Reduced Volume | Human | Chronic Life Stress | Correlation between higher perceived stress and decreased grey matter volume | [16] |

| Reduced Volume | Rat | Chronic Unpredictable Restraint | ~10-15% reduction in volume | [17] | |

| Dendritic Atrophy (CA3) | Rat | 21 days of restraint stress | 25% reduction in total length of apical dendrites | [18] | |

| Prefrontal Cortex | Dendritic Retraction (Apical) | Rat | High-dose corticosterone exposure | 23% reduction in apical dendritic length | [19] |

| Reduced Spine Density | Rat | Chronic corticosterone exposure | Significant decrease in spine volume | [19] |

Functional Changes

| Functional Domain | Specific Effect | Brain Region | Species | Stress Paradigm | Magnitude of Change | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Neurogenesis | Decreased Adult Neurogenesis | Hippocampus (Dentate Gyrus) | Rodent | Chronic Stress | Significant suppression of new neuron proliferation and survival |[8] | | Neurotransmitter Systems | Decreased Dopamine Levels | Medial Prefrontal Cortex | Rat | Chronic Constriction Injury | Significant decrease |[20] | | | Increased Serotonin Levels (delayed) | Medial Prefrontal Cortex | Rat | Acute Restraint Stress | Significant increase 2 hours post-stress |[20] | | | Depleted Serotonin and Dopamine | General | Human | Chronic Stress | General depletion and damage to receptor sites |[21] | | Receptor Expression | Decreased GR Protein Levels | Hippocampus & Frontal Cortex | Rat | Adrenalectomy + Corticosterone | ~25-30% decrease in immunoreactive GR |[22] | | | Decreased GR Expression | Hippocampus & Prefrontal Cortex | Rodent | Early Life/Adult Chronic Stress | General downregulation |[8] | | Cognition | Impaired Spatial Memory | Hippocampus | Mouse | Chronic Variable Stress | Significant difference in Morris water maze performance between high and low-stress responders |[2] | | | Impaired Spatial Learning | Hippocampus | Rat | Unhandled (stressed) vs. Handled | Poor performance in Morris water maze |[19] |

Key Experimental Protocols

This section provides an overview of essential methodologies used to investigate the neurobiology of stress and this compound's effects on the brain.

Quantification of this compound Levels: Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A competitive immunoassay where this compound in a sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of this compound-specific antibodies coated on a microplate. The amount of enzyme-labeled this compound bound is inversely proportional to the concentration of this compound in the sample.

Methodology:

-

Sample Collection and Preparation:

-

Collect blood and separate serum or plasma. Samples can be stored at 2-8°C for up to 5 days or at -20°C for longer periods.

-

Thaw frozen samples completely and mix well before use. Avoid grossly lipemic samples.

-

-

Assay Procedure:

-

Pipette standards, controls, and samples into antibody-coated microplate wells.

-

Add enzyme-conjugated this compound to each well.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

-

Wash the wells to remove unbound components.

-

Add a substrate (e.g., TMB) that reacts with the enzyme to produce a color change.

-

Incubate for a set time (e.g., 15 minutes) for color development.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.

-

Analysis of Glucocorticoid Receptor Protein Expression: Western Blotting

Principle: A technique to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Methodology:

-

Tissue Homogenization and Protein Extraction:

-

Dissect brain regions of interest (e.g., hippocampus, prefrontal cortex) on ice.

-

Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by heating with a loading buffer.

-

Separate the proteins by size on a polyacrylamide gel via electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the glucocorticoid receptor.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Capture the signal using a digital imager or X-ray film.

-

Quantify the band intensity using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Localization of Receptor mRNA: In Situ Hybridization

Principle: A technique that uses a labeled complementary DNA or RNA probe to localize a specific DNA or RNA sequence in a portion or section of tissue.

Methodology:

-

Tissue Preparation:

-

Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix in the same fixative.

-

Cryoprotect the tissue in a sucrose solution.

-

Section the brain on a cryostat and mount the sections on slides.

-

-

Probe Preparation:

-

Synthesize a labeled antisense RNA probe (riboprobe) complementary to the GR or MR mRNA sequence. The probe is typically labeled with a radioisotope (e.g., 35S) or a non-radioactive tag (e.g., DIG).

-

-

Hybridization:

-

Pretreat the tissue sections to enhance probe penetration.

-

Apply the labeled probe in a hybridization buffer to the tissue sections.

-

Incubate at an appropriate temperature (e.g., 65°C) overnight to allow the probe to bind to the target mRNA.

-

-

Washing and Detection:

-

Wash the slides to remove the unbound probe.

-

For radioactive probes, expose the slides to X-ray film or dip in photographic emulsion for autoradiography.

-

For non-radioactive probes, use an antibody against the tag, which is conjugated to an enzyme that produces a colored precipitate.

-

-

Analysis:

-

Visualize the signal using light or dark-field microscopy.

-

Quantify the signal intensity in different brain regions using densitometry.

-

Assessment of Neuronal Activity: Whole-Cell Patch-Clamp Electrophysiology

Principle: A high-resolution technique to record the electrical activity of individual neurons. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion currents or membrane potential.

Methodology:

-

Brain Slice Preparation:

-

Anesthetize the animal and rapidly dissect the brain into ice-cold artificial cerebrospinal fluid (aCSF).

-

Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

-

Allow slices to recover in oxygenated aCSF.

-

-

Recording:

-

Transfer a slice to a recording chamber on a microscope stage, continuously perfused with aCSF.

-

Pull a glass micropipette to a fine tip (resistance of 3-7 MΩ) and fill it with an internal solution that mimics the intracellular environment.

-

Under visual guidance, approach a neuron in the slice and form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the neuron's interior.

-

-

Data Acquisition:

-

Voltage-clamp mode: Hold the membrane potential at a constant level and record the ionic currents flowing across the membrane (e.g., excitatory or inhibitory postsynaptic currents).

-

Current-clamp mode: Inject a known amount of current and record the resulting changes in membrane potential (e.g., action potentials).

-

-

Data Analysis:

-

Analyze the frequency, amplitude, and kinetics of synaptic currents or the firing properties of the neuron using specialized software.

-

Conclusion and Future Directions

The intricate interplay between stress, this compound, and brain function presents a critical area of research with significant implications for mental health. Chronic stress, through the prolonged action of this compound, remodels neural circuits, impairs synaptic plasticity, and alters neurotransmitter systems, ultimately contributing to cognitive deficits and an increased risk for psychiatric disorders. The continued elucidation of the precise molecular mechanisms underlying both the genomic and non-genomic effects of this compound is paramount for the development of novel therapeutic strategies. Future research should focus on identifying specific downstream targets of this compound's signaling pathways and exploring the potential of selective GR and MR modulators to mitigate the detrimental effects of chronic stress on the brain while preserving its adaptive functions. A deeper understanding of these processes will pave the way for more effective treatments for stress-related illnesses.

References

- 1. oipub.com [oipub.com]

- 2. Frontiers | Divergence in Morris Water Maze-Based Cognitive Performance under Chronic Stress Is Associated with the Hippocampal Whole Transcriptomic Modification in Mice [frontiersin.org]

- 3. Glucocorticoid receptor signaling in the brain and its involvement in cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Mineralocorticoid receptors are indispensable for nongenomic modulation of hippocampal glutamate transmission by corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into isoform-specific mineralocorticoid receptor action in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. Lasting Impact of Chronic Adolescent Stress and Glucocorticoid Receptor Selective Modulation in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. research.rug.nl [research.rug.nl]

- 11. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 15. Glucocorticoids modulate neural activity via a rapid non-genomic effect on Kv2.2 channels in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Membrane Associated Synaptic Mineralocorticoid and Glucocorticoid Receptors Are Rapid Regulators of Dendritic Spines [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. lonestarneurology.net [lonestarneurology.net]

- 19. Stress impairs performance in spatial water maze learning tasks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Serotonin and Dopamine Show Different Response Profiles to Acute Stress in the Nucleus Accumbens and Medial Prefrontal Cortex of Rats with Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. spinalresearch.com.au [spinalresearch.com.au]

- 22. Effects of adrenalectomy and corticosterone replacement on glucocorticoid receptor levels in rat brain tissue: a comparison between western blotting and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cortisol in Regulating Circadian Rhythms and Sleep Cycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate role of cortisol in the regulation of circadian rhythms and sleep-wake cycles. It delves into the molecular mechanisms, signaling pathways, and the impact of disruptions to this delicate interplay, offering valuable insights for research and therapeutic development.

Introduction: The Master Clock and the Stress Hormone

The body's internal timekeeping system, the circadian rhythm, is orchestrated by a central pacemaker in the suprachiasmatic nucleus (SCN) of the hypothalamus.[1][2] This master clock governs a multitude of physiological processes, including the sleep-wake cycle, hormone secretion, and metabolism.[2] A key hormonal output of this system is this compound, a glucocorticoid hormone produced by the adrenal glands.[3] Often dubbed the "stress hormone," this compound's role extends far beyond the stress response; it is a critical messenger that synchronizes peripheral clocks throughout the body with the central SCN pacemaker.[1][4]

This compound secretion follows a distinct diurnal pattern, with levels peaking in the early morning to promote wakefulness and alertness, and gradually declining throughout the day to reach a nadir in the late evening, facilitating the onset of sleep.[5][6] This rhythmic fluctuation is fundamental for maintaining homeostasis and aligning our internal biology with the external 24-hour light-dark cycle.[5]

Disruptions to the intricate dance between this compound and the circadian system, often caused by factors like shift work, jet lag, or chronic stress, can have profound consequences for health, contributing to sleep disorders, metabolic diseases, and impaired cognitive function.[2] Understanding the precise mechanisms by which this compound regulates circadian rhythms and sleep is therefore paramount for the development of novel therapeutic strategies to address these conditions.

The Hypothalamic-Pituitary-Adrenal (HPA) Axis: The Core of this compound Regulation

The production and release of this compound are governed by the hypothalamic-pituitary-adrenal (HPA) axis, a complex neuroendocrine feedback loop. The SCN, as the master circadian pacemaker, initiates the signaling cascade that drives the daily rhythm of this compound secretion.[7][8]

The signaling pathway proceeds as follows:

-

Hypothalamus: The SCN sends signals to the paraventricular nucleus (PVN) of the hypothalamus, stimulating the release of corticotropin-releasing hormone (CRH).[8][9]

-

Pituitary Gland: CRH travels to the anterior pituitary gland, where it triggers the secretion of adrenocorticotropic hormone (ACTH).[8][9]

-

Adrenal Glands: ACTH circulates in the bloodstream and acts on the adrenal cortex, stimulating the synthesis and release of this compound.[8][9]

-

Negative Feedback: this compound, in turn, exerts negative feedback on both the hypothalamus and the pituitary gland, inhibiting the release of CRH and ACTH to maintain hormonal balance.[10]

This entire process is tightly regulated by the SCN to produce the characteristic diurnal rhythm of this compound.[7]

Molecular Mechanisms: this compound's Influence on Clock Genes

This compound exerts its profound influence on circadian rhythms by directly modulating the expression of core "clock genes" within peripheral cells.[4] This molecular dialogue ensures that tissues and organs throughout the body remain synchronized with the central SCN pacemaker.

The primary mechanism of action involves the binding of this compound to intracellular glucocorticoid receptors (GRs). Upon binding, the this compound-GR complex translocates to the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[4][11] This interaction can either activate or repress gene transcription.

Several core clock genes, including Period1 (PER1) and Period2 (PER2), contain GREs in their regulatory regions, making them direct targets of this compound signaling.[11] The binding of the this compound-GR complex to these GREs leads to a cascade of events that ultimately alters the expression of these crucial clock components, thereby resetting or phase-shifting the cellular clock.[12]

Data Presentation: The Impact of Sleep and Circadian Disruption on this compound Levels